CDK2-IN-14-d3 is a compound designed to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, thus making it a target for cancer therapy. The compound is classified as an allosteric inhibitor, which means it binds to a site other than the active site of the enzyme, leading to a conformational change that inhibits its activity.
CDK2-IN-14-d3 is derived from a series of anthranilic acid-based compounds that have been developed for their selective inhibition of CDK2. These compounds have been identified through high-throughput screening and structure-activity relationship studies aimed at enhancing their potency and selectivity against CDK2 while minimizing effects on other cyclin-dependent kinases.
The synthesis of CDK2-IN-14-d3 involves several key steps, typically starting from anthranilic acid derivatives. The general method includes:
Technical details regarding the synthesis can be found in literature discussing various methodologies for synthesizing CDK inhibitors, including modifications that enhance metabolic stability and selectivity .
The molecular structure of CDK2-IN-14-d3 can be characterized by its specific functional groups that interact with the allosteric site of CDK2.
The structural data reveals key interactions between CDK2-IN-14-d3 and residues within the allosteric pocket of CDK2, which are critical for its inhibitory activity .
CDK2-IN-14-d3 undergoes specific chemical reactions that facilitate its interaction with CDK2:
Technical details regarding these interactions can be analyzed through techniques like surface plasmon resonance or isothermal titration calorimetry, which measure binding affinities and kinetics .
The mechanism of action of CDK2-IN-14-d3 involves:
Data supporting this mechanism include biochemical assays demonstrating reduced kinase activity in the presence of CDK2-IN-14-d3 .
CDK2-IN-14-d3 exhibits several notable physical and chemical properties:
Relevant data concerning these properties can be found in chemical databases such as PubChem .
CDK2-IN-14-d3 has significant applications in scientific research and potential therapeutic development:
The ongoing research into compounds like CDK2-IN-14-d3 emphasizes their potential utility in targeted cancer therapies .
CDK2-IN-14-d3 achieves high selectivity by exploiting conformational nuances of CDK2’s ATP-binding pocket. The inhibitor binds the kinase’s catalytic cleft through:
Table 1: Key Interactions Between CDK2-IN-14-d3 and CDK2 ATP-Binding Pocket
CDK2 Residue | Interaction Type | Functional Consequence |
---|---|---|
Ile10 | Hydrophobic contact | Anchors inhibitor core |
Lys33 | H-bond (sulfonamide) | Mimics ATP β-phosphate |
Phe80 | π-π stacking | Permits trifluoromethyl insertion |
Asp145 | Ionic/H-bond | Stabilizes DFG-in conformation |
Ala144 | Van der Waals | Enhances binding affinity |
This precise targeting minimizes off-binding to CDK4/6, which exhibit divergent pocket geometries—notably, longer β3-αC and β4-β5 loops that hinder inhibitor access [6].
CDK2 activation requires binding to cyclin E and subsequent phosphorylation by CDK-activating kinase (CAK). CDK2-IN-14-d3 disrupts this process through:
Consequently, CDK2-IN-14-d3 reduces nuclear cyclin E/CDK2 complexes by >70%, per immunofluorescence assays [10].
The retinoblastoma protein (Rb) and E2F transcription factors are pivotal CDK2 substrates governing S-phase entry. CDK2-IN-14-d3 impedes this pathway via:
Table 2: CDK2-IN-14-d3 Effects on Key Transcriptional Regulators
Target | Inhibition Mechanism | Downstream Consequence |
---|---|---|
Rb (Ser807/811) | Blocked phosphorylation | E2F sequestration |
E2F-1 | Reduced transactivation | Cyclin E suppression |
E2F-5/p300 | Disrupted complex | G1/S arrest |
Cdc45 | Transcriptional silencing | Impaired replication initiation |
CDK2 phosphorylates licensing factors to orchestrate origin firing. CDK2-IN-14-d3 induces replication stress by:
This replication stress occurs independently of CDK4/6, underscoring CDK2’s non-redundant role in licensing [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0